Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl group, a chlorophenyl group, and a hydroxyazetidine moiety, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine with a suitable carboxylating agent. One common method is the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2,6-dichlorophenyl)-3-hydroxy-1-piperidinecarboxylate
- Tert-butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate
- Tert-butyl 3-hydroxy-3-(3-methylphenyl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxyazetidine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 |
InChI Key |
AERXHNIJJBIUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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